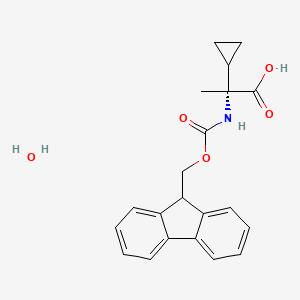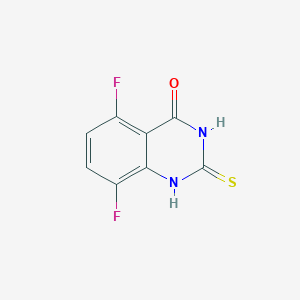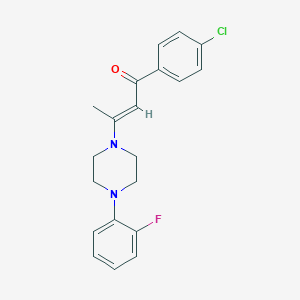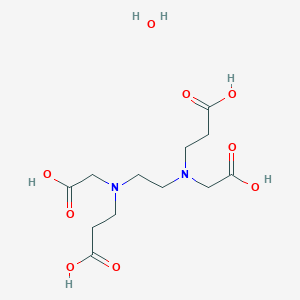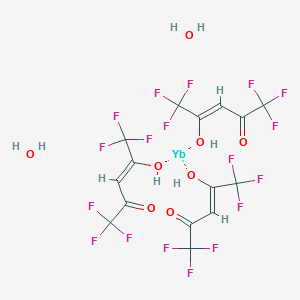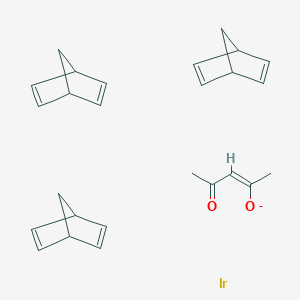
Tris(norbornadiene)(acetylacetonato)iridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(norbornadiene)(acetylacetonato)iridium(III) is an organometallic compound with the chemical formula Ir(C7H8)3(C5H7O2). It is a light yellow powder with a melting point of 180°C . This compound is known for its applications in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
作用机制
Target of Action
Tris(norbornadiene)(acetylacetonato)iridium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As an organometallic compound, it may interact with various biological targets through coordination bonds, influencing their function .
Biochemical Pathways
Organometallic compounds can participate in a wide range of reactions, potentially affecting multiple pathways .
Result of Action
As an organometallic compound, it could potentially have a wide range of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Tris(norbornadiene)(acetylacetonato)iridium(III). For instance, its stability could be affected by temperature as it has a melting point of 180°C .
准备方法
The synthesis of Tris(norbornadiene)(acetylacetonato)iridium(III) involves the reaction of iridium trichloride with norbornadiene and acetylacetone. The reaction typically takes place in an inert atmosphere to prevent oxidation. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity .
化学反应分析
Tris(norbornadiene)(acetylacetonato)iridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxides.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: The norbornadiene and acetylacetonato ligands can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Tris(norbornadiene)(acetylacetonato)iridium(III) has a wide range of scientific research applications:
相似化合物的比较
Tris(norbornadiene)(acetylacetonato)iridium(III) can be compared with other similar compounds, such as:
Tris(acetylacetonato)iridium(III): This compound has similar coordination properties but lacks the norbornadiene ligands, making it less versatile in certain reactions.
Tris(norbornadiene)(acetylacetonato)rhodium(III): This rhodium analog has similar properties but differs in its reactivity and applications due to the different metal center.
The uniqueness of Tris(norbornadiene)(acetylacetonato)iridium(III) lies in its combination of norbornadiene and acetylacetonato ligands, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
属性
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;iridium;(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8.C5H8O2.Ir/c3*1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h3*1-4,6-7H,5H2;3,6H,1-2H3;/p-1/b;;;4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNPDBQVYULDKK-YOLRLSNNSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31IrO2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6298326.png)

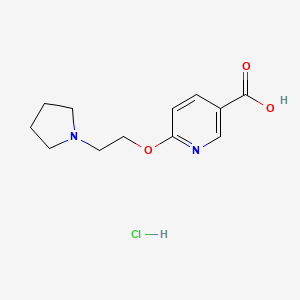
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)
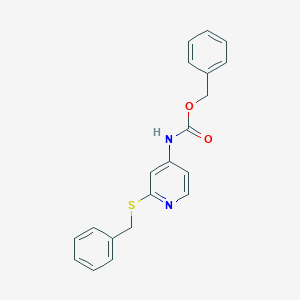
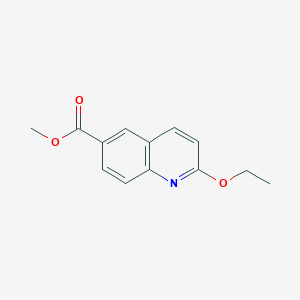
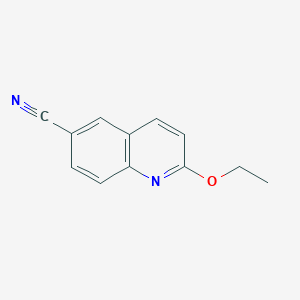
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)
